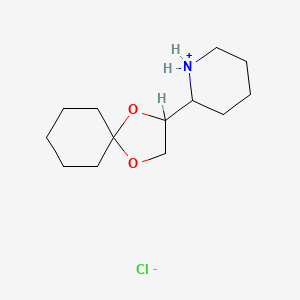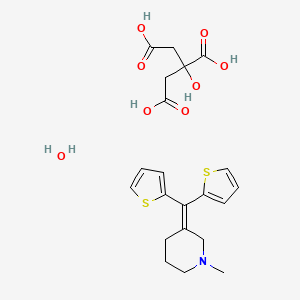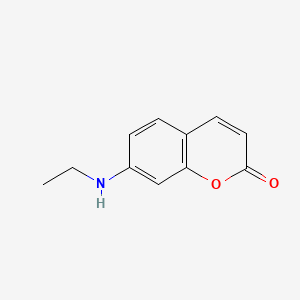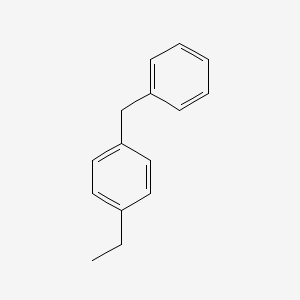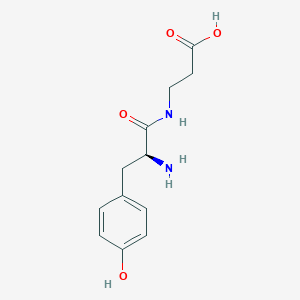![molecular formula C32H28CoLi2N8O10S2 B13766685 dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) CAS No. 67906-22-3](/img/structure/B13766685.png)
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a complex compound that combines multiple functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of cobalt(2+) and the azo group in its structure suggests that it may have interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of aniline followed by coupling with 1,3-dioxobutan-2-one.
Complexation with cobalt(2+): The azo compound is then reacted with cobalt(2+) salts under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification and complexation with cobalt(2+) salts. The exact conditions, such as temperature, pH, and solvents, would be optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolate and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Conditions for substitution reactions would depend on the specific functional groups involved.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted phenolate and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The cobalt(2+) center can act as a catalyst in various organic reactions.
Coordination Chemistry: The compound can be used to study coordination complexes and their properties.
Biology
Biological Probes: The azo group can be used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group makes it suitable for use in dyes and pigments.
Material Science:
Wirkmechanismus
The mechanism of action of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) involves its interaction with molecular targets through its functional groups. The cobalt(2+) center can coordinate with various ligands, while the azo group can participate in redox reactions. These interactions can affect biochemical pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Compounds: Similar to other azo compounds, it can undergo redox reactions and be used in dyes.
Cobalt Complexes: Shares properties with other cobalt complexes, such as catalytic activity.
Uniqueness
Combination of Functional Groups: The unique combination of azo, phenolate, sulfonyl, and cobalt(2+) makes it distinct from other compounds.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from simpler compounds.
Conclusion
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
67906-22-3 |
|---|---|
Molekularformel |
C32H28CoLi2N8O10S2 |
Molekulargewicht |
821.6 g/mol |
IUPAC-Name |
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4 |
InChI-Schlüssel |
XJZRPPBVZJTGKI-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





